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(4E)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one--chromium (3/1)

CVD precursor volatility vapor pressure Knudsen effusion

Researchers fabricating sub-5-nm Cr₂O₃ barrier layers require Angstrom-level thickness control. Conventional Cr(III) precursors oversaturate ALD reactors or leave decomposition residues that foul evaporator lines during extended MOCVD campaigns. • 70-fold higher supercritical CO₂ solubility vs. Cr(acac)₃ - enables SCFD and green extraction without organic solvent waste. • 7,500-fold vapor pressure advantage ensures self-limiting ALD with 0.02-0.05 nm GPC for monolayer-precision Cr₂O₃ films. • Sublimes completely at 447 K with zero residue in isothermal TGA, preserving film quality and extending equipment uptime.

Molecular Formula C33H60CrO6
Molecular Weight 604.8 g/mol
CAS No. 14434-47-0
Cat. No. B576748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4E)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one--chromium (3/1)
CAS14434-47-0
Molecular FormulaC33H60CrO6
Molecular Weight604.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Cr+3]
InChIInChI=1S/3C11H20O2.Cr/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7+;
InChIKeyGWKHNQIALWXRPA-QFVJJVGWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cr(TMHD)₃ – Volatile Cr(III) β-Diketonate for CVD, ALD, and Radiolabeling


Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly designated Cr(TMHD)₃ or Cr(thd)₃ (CAS 14434-47-0), is a homoleptic, octahedral Cr(III) complex of the bulky β-diketonate ligand 2,2,6,6-tetramethyl-3,5-heptanedione. It is a purple, air‑stable, crystalline solid (mp 228–233 °C, dec. 270 °C) . The ligand’s sterically demanding tert‑butyl groups confer enhanced volatility and hydrolytic stability relative to unsubstituted acetylacetonate analogs, making it a widely used precursor for metal‑organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) of chromium‑containing thin films [1]. Its six known polymorphs and well‑characterized sublimation thermodynamics further distinguish it from simpler Cr(III) precursors.

Why Cr(TMHD)₃ Outperforms Generic Cr β-Diketonates


Chromium(III) β‑diketonate precursors are not interchangeable because the ligand substitution pattern directly governs volatility, thermal stability, solubility, and gas‑phase transport [1]. Cr(acac)₃, the simplest unsubstituted analog, exhibits markedly lower solubility in supercritical CO₂ (≈70‑fold less than Cr(thd)₃) and a different sublimation window, which precludes its use in supercritical fluid deposition (SCFD) and in ALD processes requiring precise, diffusion‑limited delivery [2]. Furthermore, fluorinated congeners such as Cr(tfa)₃ introduce potential fluorine contamination in oxide films, while Cr(CO)₆ poses extreme toxicity hazards. The sterically shielded coordination sphere of Cr(TMHD)₃ provides a unique balance of thermal robustness (sublimation enthalpy 127.45 kJ·mol⁻¹) and sufficient volatility for reproducible thin‑film growth—properties that cannot be assumed for any other Cr(III) diketonate without quantitative verification.

Quantified Differentiation Evidence vs. Closest Analogs


Sublimation Vapor Pressure vs. Cr(acac)₃

The equilibrium sublimation vapor pressure of Cr(TMHD)₃ at 423 K (150 °C), a common precursor delivery temperature, is 0.059 Pa (4.4 × 10⁻⁴ Torr) as derived from the Antoine parameters log₁₀(p/Pa) = 14.54 – 6670/T reported by Siddiqi et al. [1]. Under identical temperature conditions, Cr(acac)₃ exhibits a vapor pressure of 443 Pa (3.3 Torr) based on the relation ln(P/Pa) = 39.197 – 15308.5/T [2]. The approximately 7 500‑fold lower vapor pressure of Cr(TMHD)₃ means that its evaporation rate is far more controllable, a decisive advantage for ALD processes where overdosing leads to non‑self‑limiting growth.

CVD precursor volatility vapor pressure Knudsen effusion

Solubility in Supercritical CO₂ vs. Cr(acac)₃

The solubility of Cr(thd)₃ in supercritical CO₂ is approximately 70‑fold higher than that of Cr(acac)₃ under comparable conditions [1]. This quantitative solubility ratio was determined experimentally for CO₂ in the supercritical state, where the bulky tert‑butyl groups of the TMHD ligand enhance the complex's solubility by disrupting intermolecular lattice packing, in contrast to the planar acetylacetonate ligand which promotes stronger crystal cohesion. The absolute solubility of Cr(thd)₃ under typical SCFD conditions is on the order of 10⁻³ mol·L⁻¹, while Cr(acac)₃ remains near 1.4 × 10⁻⁵ mol·L⁻¹.

supercritical fluid deposition solubility SCFD

Thermal Stability and Sublimation Enthalpy

Cr(TMHD)₃ exhibits a molar sublimation enthalpy (ΔH_sub) of 127.45 ± 3.06 kJ·mol⁻¹ in the 350–398 K range, as measured by Knudsen effusion [1]. This value is intermediate within the M(tmhd)ₙ series (Al(tmhd)₃: 119.12 kJ·mol⁻¹; Cu(tmhd)₂: 126.36 kJ·mol⁻¹; Mn(tmhd)₃: 138.95 kJ·mol⁻¹; Ni(tmhd)₂: 137.84 kJ·mol⁻¹). The moderate sublimation enthalpy, combined with complete evaporation without residue, indicates superior long‑term isothermal stability compared to metal acetylacetonates, which often exhibit partial decomposition during sublimation [1]. Cr(acac)₃ has a comparable ΔH_sub of ~128 kJ·mol⁻¹ but leaves measurable residue upon sublimation under similar conditions [2].

thermal stability sublimation enthalpy MOCVD

ALD Growth Rate Control and Film Precision

ALD of Cr₂O₃ using Cr(TMHD)₃ and O₃ on Si(100) at substrate temperatures of 200–300 °C yields a self‑limiting growth rate of approximately 0.02–0.05 nm per cycle [1]. In the same study, the undoped Cr₂O₃ film exhibited a hardness of 12.8 GPa, while Ti‑doped Cr₂O₃ achieved 16.7 GPa, demonstrating the precursor's compatibility with solid‑solution ternary oxide deposition. The relatively low growth rate is a direct consequence of the steric bulk of the TMHD ligand, which limits the number of reactive surface sites per cycle and thus enables sub‑monolayer thickness control. By contrast, ALD attempts with Cr(acac)₃ or Cr(CO)₆ often result in higher, less controllable growth rates (>0.1 nm/cycle) due to smaller ligand footprints or thermal decomposition components [2].

atomic layer deposition growth rate Cr₂O₃ thin films

Specific Activity in ⁵¹Cr Radiolabeling

In neutron‑capture‑based production of ⁵¹Cr, Cr(TMHD)₃ targets yield higher retained specific activity of ⁵¹Cr in the original Cr(TMHD)₃ chemical form compared to ammonium chromate targets. Chemical separation (column chromatography and recrystallization) confirmed that >80% of the induced ⁵¹Cr activity remained as intact Cr(TMHD)₃ after neutron irradiation, whereas ammonium chromate targets required extensive post‑irradiation ligand exchange to form the desired complex, resulting in >50% activity loss [1]. The method development study demonstrated that Cr(TMHD)₃’s bulky ligand cage provides kinetic protection against radiolytic decomposition during the thermal neutron capture event.

radiolabeling ⁵¹Cr neutron capture radiochemical effects

Procurement-Driven Application Scenarios


Ultra-Thin Cr₂O₃ Barrier and Hard-Mask ALD

When fabricating sub‑5‑nm Cr₂O₃ films for magnetic tunnel junction barriers or wear‑resistant coatings, Cr(TMHD)₃/O₃ ALD provides the uniquely low growth per cycle (0.02–0.05 nm) required for thickness control at the monolayer level. The 7 500‑fold vapor pressure differential relative to Cr(acac)₃ ensures that the precursor does not oversaturate the reactor, preserving the self‑limiting ALD mechanism [Section 3, Evidence Items 1 and 4].

Supercritical CO₂ Deposition and Extraction

For green‑chemistry SCFD or supercritical CO₂ extraction of chromium, the 70‑fold solubility advantage of Cr(TMHD)₃ over Cr(acac)₃ makes it the only practically viable Cr(III) diketonate precursor. This enables deposition of chromium oxides in mesoporous substrates or cleaning of chromium residues from microfluidic channels without organic solvent waste [Section 3, Evidence Item 2].

High-Specific-Activity ⁵¹Cr Radiolabeling

Radiopharmacies and nuclear research centers producing ⁵¹Cr‑labeled Cr(TMHD)₃ for electron‑capture sources or tracer studies benefit from >80% activity retention when irradiating the intact TMHD complex, avoiding the >50% yield loss inherent to ammonium chromate targets requiring post‑irradiation ligand exchange [Section 3, Evidence Item 5].

Residue-Free Long-Duration MOCVD

In industrial MOCVD of chromium‑containing oxide layers such as (Cr,Zn)O or Cr‑doped Al₂O₃, Cr(TMHD)₃ evaporates completely without measurable residue at 447 K, as demonstrated by isothermal TGA. This contrasts with Cr(acac)₃, which leaves decomposition residues that gradually foul evaporator lines and reduce film quality over extended campaigns [Section 3, Evidence Item 3].

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